N-(3-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-3-7-18-23-24-20-21(28)25(16-10-4-5-11-17(16)26(18)20)13-19(27)22-14-8-6-9-15(12-14)29-2/h4-6,8-12H,3,7,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRZEEJEBWUZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often involve refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
N-(3-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving halogenated derivatives .
Scientific Research Applications
N-(3-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves its interaction with specific molecular targets. For instance, as an A2B receptor antagonist, it inhibits the A2B receptor, which is involved in various pathophysiological conditions such as tumor growth and metastasis . The compound’s ability to intercalate DNA also contributes to its anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazoloquinoxaline derivatives and related acetamide-linked analogs have been explored for diverse applications, including medicinal chemistry and agrochemical development. Below is a detailed comparison of the target compound with structurally similar molecules from published literature and patents:
Structural and Molecular Comparisons
*Calculated based on structural inference.
Key Observations
The propyl chain on the triazoloquinoxaline core increases lipophilicity (logP) relative to the methyl () and ethyl () groups, which may improve membrane permeability but reduce aqueous solubility .
Molecular Weight and Bioavailability :
- The target compound’s calculated molecular weight (391.43 g/mol) falls within the range typical for drug-like molecules, whereas ’s analog (403.48 g/mol) exceeds this slightly due to the 4-butylphenyl group, which may impact oral bioavailability .
Heterocyclic Modifications: Compounds in and feature pyrrolo-triazolo-pyrazine scaffolds instead of triazoloquinoxaline, demonstrating broader structural diversity in this class. These modifications likely target different biological pathways or receptors .
Synthetic Considerations: Synthesis of triazoloquinoxaline derivatives often employs InCl3-catalyzed alkylation, as described in for analogous triazole-thiol intermediates . This suggests shared methodologies for preparing the target compound and its analogs.
Biological Activity
N-(3-Methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H23N5O3
- CAS Number : 1260934-86-8
This structure features a quinoxaline core fused with a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of quinoxaline and triazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.125 to 8 µg/mL against these pathogens .
Antifungal Activity
The compound's structural analogs have also demonstrated antifungal activity. For example, certain quinoxaline derivatives exhibit MIC values significantly lower than traditional antifungal agents like fluconazole, indicating a promising alternative in antifungal therapy .
Antiviral Activity
In vitro studies have shown that triazole derivatives can inhibit viral replication. For instance, compounds with similar structural motifs have been tested against Tobacco Mosaic Virus (TMV), revealing effective concentrations that outperform some established antiviral drugs .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes in microbial metabolism.
- Membrane Disruption : Some compounds may disrupt microbial cell membranes, leading to cell death.
- DNA Interference : Certain derivatives target DNA replication processes in pathogens.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various quinoxaline-triazole hybrids against drug-resistant strains of Staphylococcus aureus. The results indicated that some hybrids displayed superior activity compared to standard antibiotics like vancomycin and ciprofloxacin .
Study 2: Antifungal Potential
Another investigation focused on the antifungal properties of quinoxaline derivatives against Candida albicans. The results showed MIC values significantly lower than those of conventional antifungals, suggesting that these compounds could serve as effective treatments for fungal infections resistant to current therapies .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and MIC values of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
